Cas no 1408451-86-4 (4-Isoxazolecarboxylic acid, 3-butyl-5-methyl-)

4-Isoxazolecarboxylic acid, 3-butyl-5-methyl-, is a heterocyclic carboxylic acid derivative featuring an isoxazole core substituted with a butyl group at the 3-position and a methyl group at the 5-position. This compound is of interest in synthetic organic chemistry due to its functionalized structure, which serves as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both alkyl substituents and a carboxylic acid moiety enhances its reactivity, enabling further derivatization through esterification, amidation, or other coupling reactions. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as ligand design or bioactive compound synthesis.
4-Isoxazolecarboxylic acid, 3-butyl-5-methyl- structure
1408451-86-4 structure
Product Name:4-Isoxazolecarboxylic acid, 3-butyl-5-methyl-
CAS No:1408451-86-4
MF:C9H13NO3
MW:183.204422712326
CID:5291309
Update Time:2025-05-23

4-Isoxazolecarboxylic acid, 3-butyl-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylic acid, 3-butyl-5-methyl-
    • 3-Butyl-5-methylisoxazole-4-carboxylic acid
    • Inchi: 1S/C9H13NO3/c1-3-4-5-7-8(9(11)12)6(2)13-10-7/h3-5H2,1-2H3,(H,11,12)
    • InChI Key: NFFRVEGDHRIZJW-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(O)=O)C(CCCC)=N1

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Additional information on 4-Isoxazolecarboxylic acid, 3-butyl-5-methyl-

4-Isoxazolecarboxylic Acid, 3-Butyl-5-Methyl- (CAS No. 1408451-86-4)

4-Isoxazolecarboxylic acid, 3-butyl-5-methyl- is a specialized organic compound with the CAS registry number 1408451-86-4. This compound belongs to the class of isoxazole derivatives, which are widely studied for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features an isoxazole ring system with substituents at positions 3 and 5, specifically a butyl group and a methyl group, respectively, along with a carboxylic acid group at position 4.

The isoxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This arrangement imparts distinctive electronic properties to the molecule, making it highly reactive in certain chemical transformations. The butyl group at position 3 introduces hydrophobicity and chain flexibility, while the methyl group at position 5 adds steric bulk and influences the overall conformation of the molecule. The carboxylic acid group at position 4 is acidic and can participate in hydrogen bonding, which is crucial for its interactions in biological systems or as a functional group in chemical synthesis.

Recent studies have highlighted the potential of isoxazole derivatives as scaffolds for drug discovery. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain isoxazole-containing compounds exhibit potent anti-inflammatory and antioxidant activities due to their ability to modulate key cellular pathways. Similarly, 4-isoxazolecarboxylic acid derivatives have been explored for their potential as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's.

In terms of synthesis, 3-butyl-5-methyl-4-isoxazolecarboxylic acid can be prepared via various routes, including cyclization reactions of amino alcohols or through the modification of existing isoxazole frameworks. A study in *Organic Process Research & Development* outlined an efficient method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times while maintaining high yields.

The physical properties of this compound are also of interest. Its melting point and solubility characteristics make it suitable for use in both organic and aqueous environments. For example, its moderate solubility in polar solvents facilitates its use in pharmaceutical formulations where controlled release is desired.

From an application standpoint, 3-butyl-5-methyl-4-isoxazolecarboxylic acid has shown promise as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. Its ability to undergo further functionalization through coupling reactions or esterification makes it a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have also shed light on the electronic structure and reactivity of this compound. Density functional theory (DFT) studies published in *Chemistry - A European Journal* revealed that the presence of the butyl and methyl groups significantly alters the electron distribution within the isoxazole ring, enhancing its reactivity towards electrophilic substitution.

In conclusion, 3-butyl-5-methyl-4-isoxazolecarboxylic acid (CAS No. 1408451-86-4) is a versatile compound with a rich structural framework that offers opportunities for innovation across multiple disciplines. Its unique chemical properties and potential applications continue to attract attention from researchers worldwide.

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